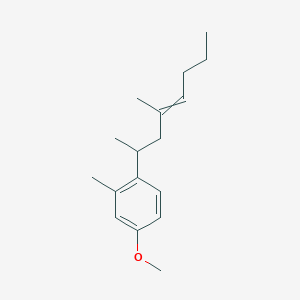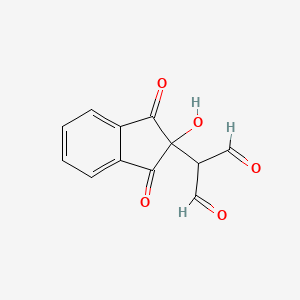
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial is a complex organic compound with a unique structure that includes both hydroxy and dioxo functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial typically involves multi-step organic reactions. One common method involves the reaction of indane-1,2,3-trione with malononitrile . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce hydroxy compounds .
科学的研究の応用
Chemistry
In chemistry, (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise in the development of new drugs for treating various diseases due to its ability to interact with biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for creating high-performance products .
作用機序
The mechanism of action of (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biological pathways, making the compound useful in drug development .
類似化合物との比較
Similar Compounds
Similar compounds include:
- (1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
Uniqueness
What sets (2-Hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)propanedial apart from similar compounds is its unique combination of hydroxy and dioxo functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research .
特性
CAS番号 |
93355-62-5 |
|---|---|
分子式 |
C12H8O5 |
分子量 |
232.19 g/mol |
IUPAC名 |
2-(2-hydroxy-1,3-dioxoinden-2-yl)propanedial |
InChI |
InChI=1S/C12H8O5/c13-5-7(6-14)12(17)10(15)8-3-1-2-4-9(8)11(12)16/h1-7,17H |
InChIキー |
JYWCGCOUQDBUOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C(C=O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
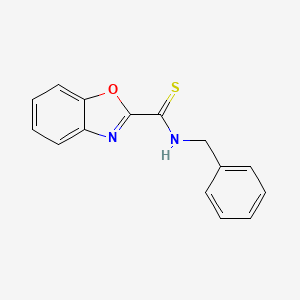
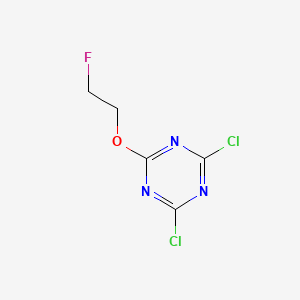
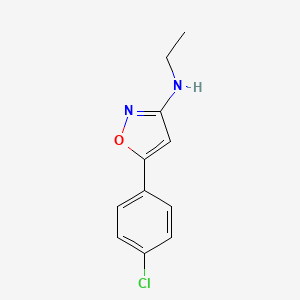
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
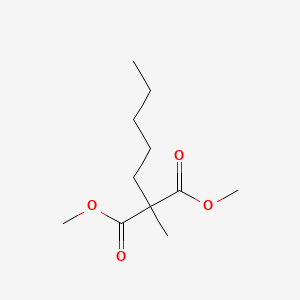
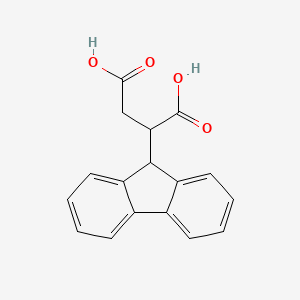
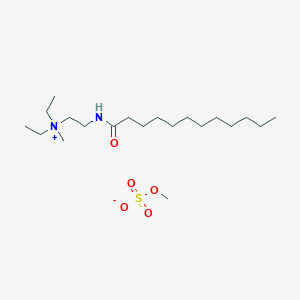
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)


